molecular formula C13H12FN3O3 B14051905 5-Fluorocytosin-1-yl-acetic acid benzyl ester

5-Fluorocytosin-1-yl-acetic acid benzyl ester

Cat. No.: B14051905
M. Wt: 277.25 g/mol
InChI Key: QQIBSWDITTVJMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorocytosin-1-yl-acetic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Fluorocytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorocytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in antifungal and anticancer research.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluorocytosin-1-yl-acetic acid benzyl ester involves its conversion to active metabolites within the target cells. The compound is metabolized to 5-fluorouracil, which is incorporated into RNA and DNA, disrupting their synthesis and leading to cell death. This mechanism is particularly effective against fungal cells, making it a valuable antifungal agent .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorocytosine: A fluorinated cytosine analog used as an antifungal agent.

    5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.

    Cytosine Arabinoside: A cytosine analog used in chemotherapy.

Uniqueness

5-Fluorocytosin-1-yl-acetic acid benzyl ester is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the benzyl ester group allows for better cellular uptake and targeted delivery, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C13H12FN3O3

Molecular Weight

277.25 g/mol

IUPAC Name

benzyl 2-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)acetate

InChI

InChI=1S/C13H12FN3O3/c14-10-6-17(13(19)16-12(10)15)7-11(18)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,15,16,19)

InChI Key

QQIBSWDITTVJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C(=NC2=O)N)F

Origin of Product

United States

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